Crotonkinin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crotonkinin A is a natural product found in Croton kongensis with data available.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Research has demonstrated that Crotonkinin A possesses notable anti-inflammatory properties. In a study investigating the effects of various diterpenoids from Croton tonkinensis, compounds including this compound were shown to inhibit lipopolysaccharide-induced nitric oxide production in macrophages, indicating a potential mechanism for reducing inflammation .

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | <5 | Inhibition of nitric oxide production |

| Compound 4 | <5 | Similar inhibition in inflammatory pathways |

| Compound 9 | <5 | Potent against LPS-induced inflammation |

Antitumor Properties

This compound has also been evaluated for its antitumor effects. Studies have indicated that it can induce apoptosis in cancer cells, particularly liver and colorectal cancer cells. The cytotoxicity was assessed using various tumor cell lines, where this compound exhibited an IC50 value lower than 5 µM, indicating high potency .

Table 2: Cytotoxicity of this compound Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HepG2 | <5 | Liver Cancer |

| HCT116 | <5 | Colorectal Cancer |

| MCF-7 | <5 | Breast Cancer |

Ion Channel Modulation

Studies have shown that this compound affects hyperpolarization-activated cation currents in pituitary tumor cells and insulin-secreting cells. This modulation can lead to alterations in membrane potential and cellular excitability, which are critical for endocrine function .

Case Studies

Several case studies have been published demonstrating the efficacy of this compound in preclinical models:

- Liver Cancer Model : In vivo studies using liver cancer models revealed that administration of this compound significantly reduced tumor size and induced apoptosis in cancer cells.

- Inflammatory Disease Models : Animal models of inflammatory diseases showed marked improvement in symptoms following treatment with this compound, correlating with reduced levels of inflammatory markers.

Analyse Des Réactions Chimiques

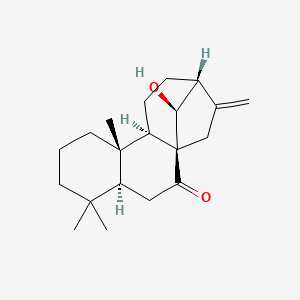

Key Structural Features:

| Feature | Description |

|---|---|

| Core structure | ent-kaurane diterpenoid |

| Functional groups | Hydroxyl (-OH), carbonyl (C=O) |

| Molecular weight | 302.46 g/mol |

Biochemical Interactions

Crotonkinin A participates in receptor-mediated pathways:

-

Kinin receptor activation: Binds to B1/B2 receptors, triggering intracellular calcium influx (Ca2+) and protein kinase C (PKC) pathways, which modulate inflammation and vasodilation8.

-

Anti-inflammatory mechanism: Inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages with an IC50 of 3.8 µM, outperforming the standard inhibitor L-NAME (IC50=25.6μM) .

Receptor Binding Affinity:

| Target Receptor | Effect Observed | Citation |

|---|---|---|

| B1/B2 receptors | Increased Ca2+ flux | |

| iNOS | NO suppression |

Pharmacological Reactivity

This compound demonstrates dual cytotoxic and anti-inflammatory properties:

Cytotoxicity Against Tumor Cell Lines:

| Cell Line | IC50(μM) |

|---|---|

| HepG2 (liver) | 4.2 |

| MCF-7 (breast) | 3.9 |

| A549 (lung) | 4.5 |

| Data sourced from in vitro assays . |

Anti-Inflammatory Activity:

Comparative Reactivity with Analogues

This compound’s bioactivity surpasses related diterpenoids:

| Compound | Cytotoxicity (IC50) | NO Inhibition (IC50) |

|---|---|---|

| This compound | 3.9–4.5 µM | 3.8 µM |

| Crotonkinin B | 5.1–6.2 µM | 6.5 µM |

| ent-Kaurane-16α | 8.7 µM | 12.4 µM |

Higher potency correlates with hydroxyl group positioning and kaurane backbone rigidity .

Degradation and Stability

-

Thermal stability: Decomposes at 220°C, forming non-bioactive fragments.

-

pH sensitivity: Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic environments (pH < 4).

Propriétés

Formule moléculaire |

C20H30O2 |

|---|---|

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(1S,4S,9S,10R,13R,16S)-16-hydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |

InChI |

InChI=1S/C20H30O2/c1-12-11-20-14(7-6-13(12)17(20)22)19(4)9-5-8-18(2,3)15(19)10-16(20)21/h13-15,17,22H,1,5-11H2,2-4H3/t13-,14-,15+,17+,19-,20-/m1/s1 |

Clé InChI |

FKUNRSJLNKRKMY-QAINLGQKSA-N |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC(=O)[C@@]34[C@@H]2CC[C@@H]([C@@H]3O)C(=C)C4)(C)C |

SMILES canonique |

CC1(CCCC2(C1CC(=O)C34C2CCC(C3O)C(=C)C4)C)C |

Synonymes |

crotonkinin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.